molecular formula C22H24N4O3 B2926624 (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2035035-93-7

(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2926624
CAS No.: 2035035-93-7
M. Wt: 392.459
InChI Key: QOKLAYKWAYNRLW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis in Drug Development

Compounds featuring furan, piperidine, and triazole moieties are frequently explored in drug development due to their potential biological activities. For instance, derivatives of piperidine and furan have been synthesized for their antidepressant and antianxiety activities, highlighting the therapeutic potential of such structures in treating mental health disorders (J. Kumar et al., 2017). Moreover, triazole derivatives have been investigated for their antimicrobial activities, suggesting the applicability of these compounds in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Antagonistic Activity on Biological Receptors

The structural elements present in (E)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one are similar to those in compounds studied for their activity on biological receptors, such as the adenosine A1 receptor. Compounds with a structure incorporating elements like piperidine and acryloyl groups have been evaluated for their potential in regulating renal function and as adenosine A1 receptor antagonists, demonstrating the relevance of such structures in medicinal chemistry (A. Zanka et al., 1999).

Material Science and Chemical Synthesis

The presence of furan and acryloyl moieties in the chemical structure also indicates potential applications in material science, particularly in polymer synthesis and organic materials. Furan derivatives, for example, are known for participating in Diels-Alder reactions, which are crucial for synthesizing polymers and small molecule organic compounds (Hiyoshizo Kotsuki et al., 1984). Such reactions are foundational in developing new materials with desired properties for various industrial applications.

Properties

IUPAC Name

3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-16-5-2-3-7-19(16)26-20(23-24-22(26)28)15-17-10-12-25(13-11-17)21(27)9-8-18-6-4-14-29-18/h2-9,14,17H,10-13,15H2,1H3,(H,24,28)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKLAYKWAYNRLW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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